3-(6-chloropyrimidin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

3-(6-chloropyrimidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-5-11(15-7-16-12)9-6-14-10-4-2-1-3-8(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFPXHKNSVUWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671829 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-38-7 | |

| Record name | 3-(6-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(6-Chloropyrimidin-4-yl)-1H-indole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

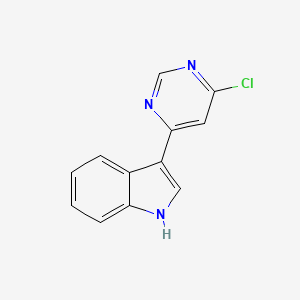

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine at the 6-position and an indole moiety. Its structural formula can be represented as:

This configuration is crucial for its biological interactions, influencing its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 3-(6-chloropyrimidin-4-yl)-1H-indole. It has demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. For instance, in vitro assays showed that derivatives of this compound exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 3-(6-Chloropyrimidin-4-yl)-1H-indole | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | |

| Other Pyrimidine Derivatives | Varied |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. A study reported that derivatives of 3-(6-chloropyrimidin-4-yl)-1H-indole exhibited promising inhibitory effects on the SARS-CoV-3CL protease, with an IC50 value of 250 nM, indicating potential as a therapeutic agent against COVID-19 .

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | IC50 (nM) | EC50 (μM) | Reference |

|---|---|---|---|

| 3-(6-Chloropyrimidin-4-yl)-1H-indole | 250 | 2.8 | |

| Remdesivir | - | - | Comparative Standard |

The mechanism by which 3-(6-chloropyrimidin-4-yl)-1H-indole exerts its biological effects involves interaction with specific molecular targets:

- COX-2 Inhibition : The compound inhibits COX-2, reducing prostaglandin synthesis and thereby alleviating inflammation.

- Protease Inhibition : It acts as an inhibitor of the SARS-CoV-2 main protease (3CLpro), crucial for viral replication.

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the indole and pyrimidine rings can significantly affect biological activity. For example, substituents on the pyrimidine ring enhance COX-2 inhibition, while specific indole configurations improve protease inhibitory activity .

Case Studies

Several case studies illustrate the compound's potential:

- In Vitro Anti-inflammatory Studies : A study using carrageenan-induced paw edema in rats demonstrated that derivatives of this compound significantly reduced inflammation, outperforming traditional NSAIDs in certain assays .

- Antiviral Efficacy : In VeroE6 cell lines, compounds derived from this indole exhibited not only protease inhibition but also blocked viral infectivity effectively .

Scientific Research Applications

Therapeutic Applications

2.1 Cancer Treatment

One of the most significant applications of 3-(6-chloropyrimidin-4-yl)-1H-indole is in cancer therapy. It has been identified as a potential inhibitor of specific kinases involved in tumor growth and proliferation. The compound exhibits selective binding to kinases such as PI5P4Kγ, which is implicated in various cancers including lung and breast cancer . The inhibition of these kinases can disrupt cancer cell signaling pathways, leading to reduced tumor growth and enhanced apoptosis.

2.2 Anti-inflammatory Effects

Research has also indicated that 3-(6-chloropyrimidin-4-yl)-1H-indole possesses anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8, making it a candidate for treating inflammatory diseases . In animal models, the compound demonstrated significant reductions in inflammatory responses, suggesting its potential utility in conditions like acute lung injury (ALI) and other inflammatory disorders .

Table: Summary of Key Studies Involving 3-(6-chloropyrimidin-4-yl)-1H-indole

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences among analogs include:

- Substituent type (chloro vs. amino) on the pyrimidine ring.

- Positional isomerism (indole substitution at position 3 vs. 5).

- Saturation (fully aromatic indole vs. 2,3-dihydroindole).

- Linker groups (direct bond vs. oxygen bridge).

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

One of the most established preparation methods for related compounds such as 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. Although this exact method is described for the 2-chloropyrimidinyl derivative, the synthetic principles apply closely to the 6-chloropyrimidinyl analog due to the similar reactivity of chloropyrimidine positions.

- Starting Materials: 2,4-dichloropyrimidine (or regioisomeric 4,6-dichloropyrimidine), and 1H-indole or its methylated derivative.

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

- Base: Common bases include potassium carbonate or sodium tert-butoxide.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures.

- Reaction Conditions: Heating under inert atmosphere (nitrogen or argon) typically between 80–110 °C for several hours.

Mechanism: The reaction proceeds via oxidative addition of the chloropyrimidine to the palladium catalyst, transmetallation with the indole boronic acid or equivalent nucleophile, and reductive elimination to form the C–C bond at the 4-position of the pyrimidine ring.

Direct Nucleophilic Substitution on Chloropyrimidine

Another approach involves the nucleophilic aromatic substitution (SNAr) of a chloropyrimidine derivative with the indole nucleophile, especially when the pyrimidine bears electron-withdrawing groups that activate the chlorine for displacement.

- Reagents: 6-chloro-4-chloropyrimidine or 4,6-dichloropyrimidine and 1H-indole.

- Conditions: Heating in polar solvents such as ethanol or methanol, sometimes with a base like triethylamine or potassium carbonate.

- Outcome: Selective substitution at the 4-position to yield 3-(6-chloropyrimidin-4-yl)-1H-indole.

This method is simpler but may require careful control of reaction parameters to avoid polysubstitution or side reactions.

Hydrogenation and Methylation Steps (For N-Methyl Derivatives)

For derivatives such as 3-(2-chloropyrimidin-4-yl)-1-methylindole , a reported method involves:

- Starting from 3-(2-chloropyrimidin-4-yl)-1H-indole.

- Reacting with formaldehyde and 10% palladium on carbon catalyst under hydrogen atmosphere (0.2 MPa) at room temperature.

- Solvent: Preferably methanol or a mixture of alcohols (ethanol, isopropanol, THF, dioxane).

- Reaction time: Approximately 3 hours.

- Post-reaction: Filtration, evaporation of solvent, and recrystallization from acetonitrile.

This method achieves methylation at the indole nitrogen with high yield (~86.4%) and purity, demonstrating mild conditions and scalability.

Synthetic Route from Literature (Example from Related Compounds)

A synthetic scheme reported for 4-indolyl-2-arylaminopyrimidine derivatives (structurally related) involves:

- Reaction of 2,4-dichloropyrimidine with 1-methylindole in the presence of aluminum chloride (AlCl3) to yield a chloropyrimidinyl-indole intermediate.

- Subsequent aromatic amination and reduction steps to modify substituents on the pyrimidine ring.

- Nucleophilic substitution with various amines or acyl chlorides to diversify the compound library.

This multi-step approach allows structural modifications but is more complex than direct substitution or palladium-catalyzed coupling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Palladium-catalyzed coupling | 2,4-dichloropyrimidine, indole boronic acid | Pd catalyst, base, DMF/THF, 80-110 °C | 70-90 | High selectivity, scalable, requires catalyst |

| Nucleophilic aromatic substitution | 4,6-dichloropyrimidine, 1H-indole | Base, ethanol/methanol, heat | 60-80 | Simpler setup, risk of polysubstitution |

| Hydrogenation methylation | 3-(2-chloropyrimidin-4-yl)-1H-indole, formaldehyde | Pd/C, H2 atmosphere, methanol, rt | 86.4 | Mild conditions, high yield, used for N-methylation |

| Multi-step synthesis (AlCl3 mediated) | 2,4-dichloropyrimidine, 1-methylindole, AlCl3 | AlCl3, multiple steps | Variable | Allows further functionalization, more complex |

Research Findings and Optimization Notes

- Solvent Choice: Methanol is preferred for hydrogenation methylation due to solubility and reaction efficiency. Mixed solvents (ethanol, isopropanol, THF, dioxane) can be used but may affect yield and purity.

- Catalyst Loading: 10% palladium on carbon is effective for hydrogenation steps, balancing activity and cost.

- Reaction Time and Pressure: Hydrogenation typically completes within 3 hours at 0.2 MPa H2 pressure at room temperature, which is mild and safe for scale-up.

- Recrystallization: Acetonitrile is commonly used for recrystallization to achieve high purity final products.

- Safety and Scalability: The described methods avoid highly toxic reagents and harsh conditions, making them suitable for industrial production.

Q & A

Q. What are the key considerations when designing a synthetic route for 3-(6-chloropyrimidin-4-yl)-1H-indole?

- Methodological Answer : The synthesis typically involves coupling chloropyrimidine derivatives with indole precursors. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the chloropyrimidine moiety to the indole core. Ensure anhydrous conditions and inert atmospheres to prevent dehalogenation or side reactions. For example, halogenated pyrimidines (e.g., 6-chloropyrimidin-4-yl) require careful handling due to their reactivity with nucleophiles .

Q. How can spectroscopic techniques confirm the structure of 3-(6-chloropyrimidin-4-yl)-1H-indole?

- Methodological Answer : Use a combination of FTIR (to identify NH stretches at ~3400 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and coupling patterns), and HRMS (for molecular ion validation). For example, the indole NH proton typically appears as a singlet near δ 11.7 ppm in DMSO-d₆, while pyrimidine protons resonate between δ 8.3–8.9 ppm .

Q. What stability challenges arise during storage of 3-(6-chloropyrimidin-4-yl)-1H-indole?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store under inert gas (argon) at -20°C in amber vials. Monitor purity via HPLC, as hydrolytic cleavage of the C-Cl bond can generate hydroxylated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 3-(6-chloropyrimidin-4-yl)-1H-indole and its structural analogs?

- Methodological Answer : Perform comparative receptor binding assays (e.g., 5-HT1A or tubulin polymerization inhibition) under standardized conditions. Use computational tools (e.g., molecular docking) to analyze steric/electronic differences. For instance, replacing the piperidinyl group in analogs (e.g., 3-(piperidin-4-yl)-1H-indole) alters receptor affinity due to conformational changes in the pharmacophore .

Q. What strategies optimize the selectivity of 3-(6-chloropyrimidin-4-yl)-1H-indole for specific molecular targets?

- Methodological Answer : Introduce substituents at the indole C-5 or C-7 positions to modulate steric bulk and electronic effects. For example, adding electron-withdrawing groups (e.g., -NO₂) enhances tubulin binding affinity, while hydrophobic groups improve membrane permeability. Validate via SAR studies and crystallography .

Q. How can researchers validate the mechanism of action of 3-(6-chloropyrimidin-4-yl)-1H-indole in cancer cell lines?

- Methodological Answer : Combine proliferation assays (e.g., MTT) with flow cytometry (cell-cycle analysis) and Western blotting (to track apoptosis markers like caspase-3). Compare results with known tubulin inhibitors (e.g., colchicine) to confirm microtubule disruption .

Q. What computational methods predict the pharmacokinetic properties of 3-(6-chloropyrimidin-4-yl)-1H-indole?

- Methodological Answer : Use QSAR models to estimate logP, solubility, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp can predict blood-brain barrier penetration and cytochrome P450 interactions. Validate with in vitro assays (e.g., microsomal stability tests) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in IC₅₀ values across different assays?

- Methodological Answer : Standardize assay conditions (e.g., cell density, incubation time) and validate with positive controls. For example, variations in ATP levels in cytotoxicity assays can skew results. Use normalization to protein content or cell count and repeat experiments in triplicate .

Q. What analytical techniques characterize reactive intermediates during synthesis?

- Methodological Answer : Employ LC-MS to track transient intermediates (e.g., boronate esters in Suzuki couplings). For unstable species, use low-temperature NMR (e.g., -40°C) or freeze-quench methods. Isolate intermediates via flash chromatography under inert conditions .

Structural and Functional Insights

Q. How does the chloropyrimidine moiety influence the compound’s bioactivity?

- Methodological Answer :

The chlorine atom enhances electrophilicity, promoting interactions with nucleophilic residues in target proteins (e.g., tubulin’s β-subunit). Replace Cl with other halogens (Br, F) to study electronic effects. For example, fluorinated analogs may improve metabolic stability .

Experimental Design Tables

Q. Table 1: Key Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FTIR | NH stretch: 3409 cm⁻¹; C-Cl: 750 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | Indole NH: δ 11.7 ppm (s) | |

| HRMS | [M+H]+: Calc. 259.05; Exp. 259.04 |

Q. Table 2: Biological Activity Comparison

| Analog | Target (IC₅₀) | Selectivity Index | Reference |

|---|---|---|---|

| 3-(6-Cl-pyrimidin-4-yl)-1H-indole | Tubulin: 1.2 µM | 8.5 (vs. 5-HT1A) | |

| 3-(Piperidin-4-yl)-1H-indole | 5-HT1A: 0.8 nM | 12.3 (vs. SERT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.